9-Oxo-9-phenylnonanoic acid

Description

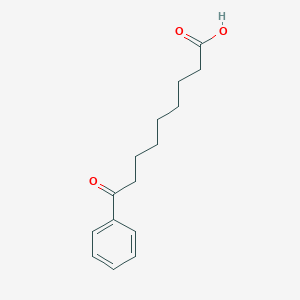

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-oxo-9-phenylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c16-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(17)18/h4-6,9-10H,1-3,7-8,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUPULAAJVYXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302717 | |

| Record name | 9-Oxo-9-phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53702-23-1, 16269-05-9 | |

| Record name | NSC153057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxo-9-phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Oxo 9 Phenylnonanoic Acid and Analogues

Established Synthetic Routes to the 9-Phenylnonanoic Acid Backbone

The creation of the 9-phenylnonanoic acid structure, a crucial intermediate, relies on established organic chemistry reactions that build the aliphatic chain and attach the terminal phenyl and carboxyl groups.

The formation of the nine-carbon chain with a terminal phenyl group can be achieved through several robust carbon-carbon bond-forming reactions. wikipedia.org These methods are fundamental in organic synthesis for elongating carbon chains. fiveable.mecognitoedu.org

Grignard Reaction : A primary strategy involves the use of a Grignard reagent. For instance, phenylmagnesium bromide can be reacted with a substrate like 7-bromoheptanoic acid in the presence of a catalyst such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) to form the desired carbon skeleton.

Wittig Reaction : The Wittig reaction provides another route. The synthesis of 9-phenylnonanoic acid has been reported starting from 8-bromooctanoic acid, which is first treated with triphenylphosphine (B44618) (TPP). nih.gov The resulting phosphonium (B103445) salt can then undergo a Wittig reaction, followed by hydrogenation of the newly formed double bond to yield the saturated 9-phenylnonanoic acid backbone. nih.gov

Nitrile Substitution : A classic method for extending a carbon chain by one carbon is through the use of cyanide as a nucleophile. thesciencehive.co.uk A haloalkane can react with a cyanide salt, such as potassium cyanide, in a nucleophilic substitution reaction to form a nitrile. cognitoedu.org Subsequent hydrolysis of the nitrile group yields a carboxylic acid, providing a pathway to build the acid-terminated chain. cognitoedu.orgorganic-synthesis.com

Ensuring the final molecule possesses a terminal carboxylic acid is a critical step that can be approached in several ways. These transformations often involve the conversion of other functional groups. solubilityofthings.com

Oxidation of a Primary Alcohol : A common and efficient method is the oxidation of a primary alcohol. solubilityofthings.com For example, 9-phenyl-1-nonanol (B1599474) can be oxidized to 9-phenylnonanoic acid. Reagents like pyridinium (B92312) dichromate (PDC) are effective for this transformation. pduamtulungia.co.in Other strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can also be employed. ncert.nic.in

Hydrolysis of an Ester : Many synthetic strategies utilize an ester as a protected form of the carboxylic acid. This is particularly useful when other reagents in the synthetic sequence might react with a free carboxylic acid. The synthesis can be carried out to produce an ester of 9-phenylnonanoic acid, which is then hydrolyzed in a final step to yield the desired product.

Decarboxylative Coupling : Modern techniques like metallaphotoredox catalysis have enabled novel transformations. While challenging, the formation of C(sp³)–C(sp³) bonds from abundant precursors like carboxylic acids is an area of active research, offering potential future pathways. acs.org

Strategies for Introducing the Ketone Functionality at C-9 (oxo group)

With the 9-phenylnonanoic acid backbone in hand, the next critical step is the introduction of the ketone at the C-9 position. This is achieved through the oxidation of the benzylic carbon.

The carbon atom attached to the phenyl ring (the benzylic position) is particularly susceptible to oxidation due to the stability of the benzylic radical intermediate. lumenlearning.com This reactivity can be harnessed to selectively form the ketone.

Vigorous oxidation of alkylbenzenes using reagents like chromic acid or potassium permanganate typically cleaves the entire alkyl chain to form benzoic acid. pduamtulungia.co.inncert.nic.in However, under controlled conditions, it is possible to oxidize the benzylic methylene (B1212753) group to a ketone. The methylene group attached to an aromatic ring can be oxidized to a carbonyl group using reagents such as chromium trioxide (CrO₃) in sulfuric acid. ambeed.com This method is effective provided there is at least one hydrogen atom at the benzylic position. lumenlearning.com

Table 1: Selected Oxidation Reagents for Benzylic Positions

| Reagent | Conditions | Outcome |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Hot, acidic/alkaline | Vigorous oxidation, typically cleaves side chain to form benzoic acid. ncert.nic.inlumenlearning.com |

| Chromium Trioxide (CrO₃) | H₂SO₄ | Can oxidize benzylic methylene to a carbonyl group. ambeed.com |

A more advanced and highly selective approach involves the directed C-H functionalization of the aliphatic chain. This remains a significant challenge in organic synthesis due to the general inertness of C(sp³)–H bonds. dmaiti.com

This strategy uses a directing group within the molecule to guide a transition-metal catalyst to a specific C-H bond. rsc.orgrsc.org The native carboxylic acid functional group can itself serve as a directing group, coordinating with a metal catalyst to facilitate oxidation at a remote position on the alkyl chain. rsc.org While the selective functionalization of γ and δ positions has seen more success due to the stability of the 5- and 6-membered metallacycle intermediates, developing methods for more distal positions like C-9 is an ongoing area of research. dmaiti.comrsc.org This approach offers a potentially more elegant and efficient route, avoiding the need for pre-functionalized substrates. rsc.org

Synthesis of Key Analogues and Derivatives of 9-Oxo-9-phenylnonanoic Acid

Research into related structures provides further context for the synthesis of this class of compounds. Analogues often share similar synthetic challenges and strategies.

2-Amino-9-oxo-9-phenylnonanoic acid : This analogue features an amino group at the C-2 position, adding another layer of synthetic complexity related to the introduction and protection of the amine. nih.gov

9-hydroxy-9-phenylnonanoic acid : This compound is the direct precursor to this compound via the oxidation of a secondary alcohol. Its synthesis would follow the routes for the 9-phenylnonanoic acid backbone, but the final step would be a reduction of the ketone or a reaction that directly yields the alcohol. doi.org

Phenyl-containing Polyhydroxyalkanoates (PHAs) : In the field of biopolymers, bacteria such as Pseudomonas putida have been engineered to synthesize PHAs with aromatic side chains. csic.esresearchgate.net When fed phenylalkanoic acids like 9-phenylnonanoic acid, these bacteria can incorporate corresponding monomers into a polymer chain through their metabolic pathways, such as β-oxidation. researchgate.netresearchgate.net This represents a biosynthetic route to polymers and oligomers related to this compound.

Table 2: Key Analogues and Derivatives

| Compound Name | Key Structural Difference | Synthetic Context |

|---|---|---|

| 2-Amino-9-oxo-9-phenylnonanoic acid | Contains an amino group at the C-2 position. nih.gov | Requires strategies for amine incorporation and protection. |

| 9-hydroxy-9-phenylnonanoic acid | Contains a hydroxyl group at C-9 instead of a ketone. doi.org | A direct precursor to the target ketone via oxidation. |

Table of Compound Names

| Compound Name |

|---|

| 2-Amino-9-oxo-9-phenylnonanoic acid |

| 7-bromoheptanoic acid |

| 8-bromooctanoic acid |

| 9-hydroxy-9-phenylnonanoic acid |

| This compound |

| 9-phenyl-1-nonanol |

| 9-phenylnonanoic acid |

| Benzoic acid |

| Phenylmagnesium bromide |

Preparation of Homologous Oxo-Phenylalkanoic Acids (e.g., 8-Oxo-8-phenyloctanoic acid)

The synthesis of homologous oxo-phenylalkanoic acids, such as 8-oxo-8-phenyloctanoic acid and 7-phenylheptanoic acid, provides valuable insights into the general strategies applicable to the preparation of this compound. Common methods include Friedel-Crafts acylation, Grignard reactions, and oxidative cleavage of cyclic precursors.

One of the most direct routes to this class of compounds is the Friedel-Crafts acylation of an aromatic ring with a dicarboxylic acid anhydride (B1165640) or an ω-halo acyl chloride. nih.govorganic-chemistry.org For instance, the synthesis of 8-oxo-8-phenyloctanoic acid can be achieved by the reaction of benzene (B151609) with suberic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This reaction, however, requires stoichiometric amounts of the catalyst as both the starting material and the product can form complexes with it. organic-chemistry.org

Grignard reactions offer another versatile approach. The synthesis of 7-phenylheptanoic acid, a close homologue, can be accomplished by reacting phenylmagnesium bromide with a suitable ω-bromoalkanoic acid ester, such as ethyl 7-bromoheptanoate. This is followed by oxidation of the resulting tertiary alcohol to the desired keto-acid. A similar strategy can be envisioned for this compound, starting from an appropriate 9-halononanoic acid derivative. The use of Grignard reagents often necessitates careful control of reaction conditions to maximize yield and minimize side reactions.

Oxidative cleavage of a cyclic precursor is another established method. For example, 1-phenylcycloheptene (B1347628) can be oxidatively cleaved using reagents like potassium permanganate or osmium tetroxide to yield 7-oxo-7-phenylheptanoic acid. This method's success is highly dependent on controlling the oxidation to prevent over-oxidation and unwanted side products.

A summary of synthetic approaches for homologous oxo-phenylalkanoic acids is presented in the table below.

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product | Yield | Reference(s) |

| 7-Bromoheptanoic acid, Phenyl-MgBr | Fe(acac)₃ | 9-Phenylnonanoic acid | 67% | |

| 8-Bromooctanoic acid, TPP, LHMDS | Pd/C, H₂ | 9-Phenylnonanoic acid | 53% | nih.gov |

| Phenylacetic acid | Electrolyte (aqueous) | 9-Phenylnonanoic acid | 40-50% | |

| 9-Phenyl-1-nonanol | PDC, DMF | 9-Phenylnonanoic acid | 73.7% | |

| Phenylalkanoic acids | P. putida | 9-Phenylnonanoic acid | 12.4% | |

| Polymer accumulation as a percentage of cell dry weight. |

Synthesis of Methyl Esters (e.g., Methyl-9-oxo-9-phenylnonanoate)

The methyl esters of oxo-phenylalkanoic acids, such as methyl 9-oxo-9-phenylnonanoate, are important derivatives, often used as intermediates in further synthetic transformations or for analytical purposes. The synthesis of these esters can be achieved through direct esterification of the corresponding carboxylic acid or by employing reactions that generate the ester functionality as part of the main synthetic sequence.

A straightforward method for the preparation of methyl 9-oxo-9-phenylnonanoate is the Fischer esterification of this compound. This involves reacting the acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically driven to completion by removing the water formed during the reaction.

Alternatively, the synthesis can be designed to produce the methyl ester directly. For example, if a Friedel-Crafts acylation is performed using a mono-methyl ester of a dicarboxylic acid chloride (e.g., methyl 8-(chloroformyl)octanoate) with benzene, the resulting product would be the methyl ester of the corresponding keto-acid.

Derivatization for Bioconjugation and Probe Development

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it an attractive scaffold for the development of chemical probes and for bioconjugation. The carboxylic acid can be activated and coupled to amines or alcohols on biomolecules, while the ketone provides a handle for specific ligation chemistries.

For instance, 8-oxo-8-phenyloctanoic acid has been identified as a potential intracellular permeation enhancing agent . google.com This suggests that long-chain oxo-phenylalkanoic acids can be incorporated into drug delivery systems to improve the cellular uptake of therapeutic or diagnostic agents.

The ketone group can be utilized for bioorthogonal ligation reactions . These are chemical reactions that can occur within a living system without interfering with native biochemical processes. For example, the ketone can react with a hydroxylamine- or hydrazine-functionalized molecule to form a stable oxime or hydrazone linkage, respectively. This strategy can be employed to attach fluorescent dyes, affinity tags, or other reporter molecules to this compound, thereby creating chemical probes to study biological systems. researchgate.net

The development of such probes often involves a multi-step synthesis where the oxo-phenylalkanoic acid is first modified with a linker or a reporter group before being introduced into a biological context.

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of a molecule with multiple reactive sites like this compound requires careful consideration of chemo- and regioselectivity to achieve the desired product efficiently and with high purity.

Control of Reaction Specificity in Complex Molecular Scaffolds

When synthesizing more complex molecules that incorporate the this compound moiety, controlling the reaction specificity is paramount. For example, if other functional groups are present in the aromatic ring or along the aliphatic chain, reactions intended for the ketone or carboxylic acid of the nonanoic acid backbone could potentially react with these other groups.

Enzymatic approaches have shown promise in achieving high chemo- and regioselectivity in the functionalization of long-chain fatty acids. For instance, Baeyer-Villiger monooxygenases have been used for the regioselective oxidation of keto fatty acids. researchgate.net While not directly applied to this compound, these studies highlight the potential of biocatalysis to address selectivity challenges in complex syntheses. Similarly, peroxygenases have been engineered for the regioselective hydroxylation of fatty acids, which could be a potential route to introduce the keto functionality at a specific position. d-nb.inforsc.org

In traditional chemical synthesis, the choice of reagents and reaction conditions is crucial. For example, in a Friedel-Crafts acylation, the regioselectivity of the acylation on a substituted benzene ring is governed by the electronic and steric properties of the existing substituent.

Influence of Protecting Groups on Synthetic Efficiency and Selectivity

Protecting groups are often indispensable in the synthesis of multifunctional molecules like this compound to ensure that reactions occur at the desired site. numberanalytics.comorganic-chemistry.orgwikipedia.org The carboxylic acid is typically more reactive in many transformations than the ketone, and thus may require protection.

Common protecting groups for carboxylic acids include esters, such as methyl or ethyl esters, which can be removed by hydrolysis under basic or acidic conditions. oup.com Benzyl esters are also useful as they can be removed by hydrogenolysis, which offers an orthogonal deprotection strategy if other acid- or base-labile groups are present in the molecule. oup.com

The steric bulk of a protecting group can also influence the stereoselectivity of reactions at nearby chiral centers. While this compound itself is achiral, derivatives with chiral centers would be sensitive to such effects.

Metabolic Pathways and Biotransformations of 9 Oxo 9 Phenylnonanoic Acid

Endogenous Formation and Degradation Mechanisms

The origins and breakdown of 9-Oxo-9-phenylnonanoic acid are linked to both natural degradation processes of complex organic materials and biochemical reactions within organisms.

Identification as a Secondary Reaction Product of Lipid Peroxidation

While direct evidence specifically identifying this compound as a product of lipid peroxidation is not extensively documented in current literature, the formation of analogous compounds through this process is well-established. Lipid peroxidation, the oxidative degradation of lipids, generates a variety of reactive aldehyde products. One such major product is 9-oxononanoic acid (9-ONA) nih.govnih.gov. Studies have shown that the exposure of human blood to the atmosphere leads to an accumulation of 9-ONA in parallel with an increase in lipid peroxidation markers nih.gov. This suggests that the core nine-carbon aldehyde structure is a common result of the oxidative cleavage of polyunsaturated fatty acids. It is therefore plausible that phenyl-substituted fatty acids could undergo a similar degradation process, yielding this compound, although specific studies to confirm this are needed.

Occurrence as a Degradation Compound in Natural Polymeric Matrices (e.g., Thitsi Lacquer)

This compound, in its methylated form (methyl-9-oxo-9-phenylnonanoate), has been identified as a degradation product in aged natural polymers, specifically in Burmese Thitsi lacquer. Analyses of historical artifacts have detected this compound, indicating that it is formed over time through the oxidative aging of the lacquer's components. Thitsi lacquer is derived from the sap of the Gluta usitata tree and contains urushiol-like catechols with long alkyl side chains. The degradation process involves the oxidation of the benzylic positions of the monomers that constitute the lacquer polymer.

Microbial Metabolism and Biocatalytic Transformations

Microorganisms, particularly soil bacteria like Pseudomonas putida, have developed sophisticated enzymatic machinery to metabolize a wide array of organic compounds, including phenyl-containing fatty acids.

Catabolic Pathways of Phenyl-Containing Fatty Acids in Microorganisms (e.g., Pseudomonas putida)

Pseudomonas putida is a metabolically versatile bacterium capable of utilizing various phenylalkanoic acids as its sole carbon and energy source. The degradation of these compounds is channeled through the β-oxidation pathway, which systematically shortens the fatty acid chain. The specific pathway, however, depends on whether the alkyl side chain contains an even or odd number of carbon atoms pnas.orgnih.gov.

For phenylalkanoic acids with an odd number of carbons in the side chain, such as 9-phenylnonanoic acid, the β-oxidation process proceeds until it yields phenylacetyl-CoA. This intermediate then enters a specialized catabolic pathway known as the phenylacetyl-CoA catabolon pnas.orgnih.gov. This multi-step enzymatic cascade ultimately breaks down the aromatic ring, allowing the bacterium to assimilate the carbon for growth. In contrast, phenylalkanoic acids with an even number of carbons in their side chains are degraded to different intermediates.

Interestingly, the induction of the transport system for phenylacetic acid in Pseudomonas putida U is not triggered by phenylalkanoic acids with an odd number of carbons like 9-phenylnonanoic acid, suggesting that the true inducer molecule for this specific transport system is phenylacetyl-CoA itself nih.govebi.ac.uk. P. putida possesses two sets of β-oxidation enzymes, with one being constitutive and highly efficient for both n-alkanoic and n-phenylalkanoic acids, while the second is induced under specific mutational conditions and is less efficient for n-phenylalkanoates researchgate.net.

Microbial Synthesis of Functionalized Polyhydroxyalkanoates Utilizing Aromatic Fatty Acids

The metabolic capability of microorganisms like Pseudomonas putida to degrade aromatic fatty acids can be harnessed for biotechnological applications, such as the synthesis of novel biopolymers. Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by bacteria as carbon and energy storage materials mdpi.comresearchgate.net. When fed with phenylalkanoic acids, P. putida can incorporate aromatic monomers into the PHA polymer chain, creating functionalized bioplastics with unique properties nih.govresearchgate.net.

The specific monomer incorporated depends on the precursor fatty acid and the bacterium's metabolic pathways. For instance, when Pseudomonas putida U is grown on 9-phenylnonanoic acid (9PhN), it produces a homopolymer of 3-hydroxy-5-phenylvalerate, P(3H5PhV) mdpi.com. This occurs because 9-phenylnonanoic acid is first shortened by two rounds of β-oxidation to 5-phenylvaleryl-CoA, which is then hydroxylated and incorporated into the PHA chain. The ability to control the monomer composition by selecting the appropriate aromatic fatty acid precursor is a key strategy in tailoring the properties of the resulting PHA researchgate.net.

Table 1: Microbial Synthesis of Aromatic Polyhydroxyalkanoates (PHAs) from Phenylalkanoic Acid Precursors by Pseudomonas Strains

| Precursor Compound | Bacterial Strain | Resulting PHA Monomer(s) | Reference |

| 5-Phenylvaleric acid | Pseudomonas putida CA-3 | (R)-3-Hydroxyphenylvalerate | nih.gov |

| 6-Phenylhexanoic acid | Pseudomonas putida CA-3 | (R)-3-Hydroxyphenylhexanoate | nih.gov |

| 9-Phenylnonanoic acid | Pseudomonas putida U | 3-Hydroxy-5-phenylvalerate | mdpi.com |

| 6-Phenylhexanoic acid | Pseudomonas putida U | 3-Hydroxy-6-phenylhexanoate | mdpi.com |

Mammalian Biotransformation Studies

While specific studies on the mammalian biotransformation of this compound are limited, the metabolic fate of structurally related ω-phenylalkanoic acids has been investigated. In mammals, the metabolism of these compounds is thought to proceed primarily through β-oxidation, similar to the process in microorganisms, but occurring in different cellular compartments, namely the peroxisomes and mitochondria tandfonline.com.

Longer-chain ω-phenylalkanoic acids are initially shortened in the peroxisomes. The resulting shorter-chain metabolites can then be further metabolized by the mitochondrial β-oxidation machinery tandfonline.com. This concerted action of peroxisomal and mitochondrial enzymes can lead to the stepwise conversion of longer-chain ω-phenyl fatty acids to phenylacetic acid, which can be further metabolized or excreted tandfonline.com. It is therefore likely that this compound, or its corresponding carboxylic acid, 9-phenylnonanoic acid, would follow a similar biotransformation pathway in mammals. Research on 9-phenylnonanoic acid has also indicated that it can exhibit biological activity, such as the inhibition of sodium currents in mammalian cells, though this is not a biotransformation process researchgate.net.

Investigation of Enzymatic Conversions of Oxo-Fatty Acids

The enzymatic conversion of oxo-fatty acids is a critical area of study for understanding the biotransformation of compounds like this compound. The presence of the ketone group on the alkyl chain introduces a key site for enzymatic activity, alongside the terminal carboxylic acid.

Initial biotransformation steps are likely to involve the action of oxidoreductases. The enzymatic reduction of the oxo group to a hydroxyl group is a plausible primary conversion. This reaction would be catalyzed by keto-acyl reductases or alcohol dehydrogenases, converting this compound to 9-hydroxy-9-phenylnonanoic acid. Such enzymatic reductions of keto-fatty acids have been documented in various microorganisms. nih.gov

Following, or in parallel with the reduction of the ketone, the long alkyl chain of the molecule is susceptible to degradation via the β-oxidation pathway. wikipedia.orgaocs.orglibretexts.org This catabolic process systematically shortens the fatty acid chain by two-carbon units in each cycle. For this compound, which possesses a nine-carbon chain, this process would proceed through several enzymatic steps.

Studies on the degradation of phenylalkanes with odd-numbered carbon chains by yeasts, such as Candida maltosa, have shown that these compounds are metabolized to benzoic acid. researchgate.net This provides strong evidence that the nonanoic acid chain of this compound undergoes a similar degradation process. The β-oxidation of odd-chain fatty acids results in the formation of acetyl-CoA and a final three-carbon unit, propionyl-CoA. wikipedia.org In the context of a phenyl-substituted fatty acid, the degradation would likely proceed until a shorter phenyl-substituted acid, such as phenylacetic acid or benzoic acid, is formed. researchgate.net

Role of Specific Enzyme Systems in the Biodegradation and Detoxification

The biodegradation and detoxification of this compound are orchestrated by a series of specific enzyme systems, with cytochrome P450 monooxygenases and the enzymes of the β-oxidation pathway playing pivotal roles.

Cytochrome P450 Monooxygenases: The initial attack on phenylalkanes in many yeast species is catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net These enzymes are responsible for the hydroxylation of the terminal methyl group of the alkyl chain, a crucial activation step that facilitates further degradation. researchgate.netresearchgate.net In the case of this compound, while the carboxyl group is already present, cytochrome P450 could potentially be involved in the hydroxylation of the aromatic ring, a common detoxification pathway for xenobiotics. nih.gov However, the primary role of CYPs in the degradation of this specific molecule is more likely related to the metabolism of the resulting aromatic nucleus after the side chain has been shortened. The oxidation of phenylalkanes is inhibited by 1-aminobenzotriazole, a known inhibitor of cytochrome P450, highlighting the essential role of this enzyme system. researchgate.net

β-Oxidation Enzymes: Once activated, the fatty acid chain is degraded by the mitochondrial or peroxisomal β-oxidation machinery. wikipedia.orgaocs.orglibretexts.orgnih.gov This multi-enzyme pathway includes:

Acyl-CoA Dehydrogenase: Catalyzes the formation of a double bond between the α- and β-carbons.

Enoyl-CoA Hydratase: Adds a water molecule across the double bond.

Hydroxyacyl-CoA Dehydrogenase: Oxidizes the resulting hydroxyl group to a keto group.

Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

For this compound, the degradation would likely proceed through cycles of β-oxidation until the phenyl-substituted remnant is produced. Research on the β-oxidation of 4-phenylbutyrate (B1260699) has identified the specific enzymes involved, including medium-chain acyl-CoA dehydrogenase and long-chain 3-ketoacyl-CoA thiolase, demonstrating the capability of the β-oxidation pathway to process phenyl-substituted fatty acids. nih.gov

Other Key Enzymes:

Alcohol Dehydrogenases and Aldehyde Dehydrogenases: These enzymes are crucial for the interconversion of alcohols, aldehydes, and carboxylic acids. doi.org In the context of this compound metabolism, they could be involved in the reduction of the ketone group or the further oxidation of intermediates.

Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, and Methylmalonyl-CoA Mutase: These enzymes are essential for the metabolism of propionyl-CoA, the end product of odd-chain fatty acid β-oxidation. wikipedia.org

The combined action of these enzyme systems ensures the complete biotransformation of this compound, leading to its detoxification and integration into central metabolic pathways.

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Chromatographic-Mass Spectrometric Techniques for Identification and Quantification

Chromatography coupled with mass spectrometry provides a powerful platform for separating complex mixtures and identifying individual components with high sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of 9-oxo-9-phenylnonanoic acid, GC-MS is particularly useful for identifying its degradation products. For instance, the analysis of reaction mixtures can reveal the formation of various smaller molecules, providing insights into reaction mechanisms. dtu.dk The process involves separating the components of a mixture in the gas phase followed by their detection and identification based on their mass-to-charge ratio. researchgate.net

In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries or through detailed interpretation.

For example, in studies involving the breakdown of larger molecules that might yield this compound or related compounds, GC-MS can identify a range of products. The identification of specific fragments helps in reconstructing the original molecule and understanding the chemical transformations it has undergone. dtu.dk

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is an analytical technique used for the characterization of non-volatile organic materials, such as polymers and other complex matrices. shimadzu.comuva.nl This method involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments by GC-MS. shimadzu.comuva.nl

The application of Py-GC-MS is particularly relevant in the analysis of materials where this compound might be a constituent or a degradation product. For example, in the study of aged lacquer polymers, Py-GC-MS can identify various pyrolysis products, including alkyl-oxo-phenylcarboxylic acids like 10-oxo-10-phenyldecanoic acid, which is structurally related to this compound. researchgate.net The identification of such compounds provides valuable information about the original composition and the degradation pathways of the polymer. uva.nlresearchgate.net

The process begins with placing a small amount of the sample into a pyrolyzer, where it is rapidly heated to a high temperature (e.g., 600 °C) in the absence of oxygen. shimadzu.com This causes the macromolecules to break down into a characteristic mixture of smaller molecules. These pyrolysis products are then introduced into the GC-MS system for separation and identification. By analyzing the pyrogram, which is the chromatogram of the pyrolysis products, researchers can deduce the structure of the original material. shimadzu.com

In the context of complex samples like those from environmental or cultural heritage studies, Py-GC-MS with online derivatization, such as silylation with hexamethyldisilazane (B44280) (HMDS), can be employed to enhance the volatility and chromatographic behavior of polar analytes. uva.nlresearchgate.net This allows for the detection of compounds like 9-phenylnonanoic acid (as its trimethylsilyl (B98337) ester) and other related phenylalkanoic acids. researchgate.net

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer. miljodirektoratet.noemblasproject.org This technique is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds in complex matrices. miljodirektoratet.noemblasproject.org

In the analysis of this compound and its isomers, LC-HRMS offers significant advantages. The high mass accuracy of the instrument allows for the determination of the elemental composition of the analyte with a high degree of confidence, which is crucial for differentiating between compounds with the same nominal mass but different elemental formulas. miljodirektoratet.no Furthermore, the chromatographic separation can resolve isomers, which can then be individually analyzed by the mass spectrometer.

For instance, in environmental screening programs, LC-HRMS is used to identify a wide range of organic pollutants in samples such as wastewater, sediment, and biota. miljodirektoratet.no The technique's ability to operate in different ionization modes (e.g., electrospray ionization in positive or negative mode) allows for the detection of a broad spectrum of compounds, including carboxylic acids like this compound. miljodirektoratet.noemblasproject.org The data obtained from LC-HRMS can be used for both targeted analysis, where specific compounds are quantified, and non-targeted screening, where unknown compounds are identified based on their accurate mass and fragmentation patterns. miljodirektoratet.no

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. It provides information about the chemical environment of individual atoms within a molecule, allowing for the complete elucidation of its structure.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum reveal the electronic environment, the number of neighboring protons, and the relative number of each type of proton, respectively. dtu.dkdoi.org

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for both the aliphatic chain and the phenyl group. The aromatic protons of the phenyl group would typically appear as multiplets in the downfield region (around 7.2-8.0 ppm). The protons on the carbon adjacent to the carbonyl group (α-protons) would also be shifted downfield due to the electron-withdrawing effect of the carbonyl. The protons of the methylene (B1212753) groups in the aliphatic chain would appear as a series of multiplets in the upfield region of the spectrum. The proton of the carboxylic acid group would appear as a broad singlet at a very downfield chemical shift.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical shift of each signal is indicative of the carbon's chemical environment. doi.orgwiley-vch.de

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the aromatic carbons of the phenyl group, and the carbons of the aliphatic chain. The carbonyl carbons would appear at the most downfield chemical shifts (typically >170 ppm). The aromatic carbons would resonate in the region of approximately 120-140 ppm. The carbons of the aliphatic chain would appear in the upfield region of the spectrum.

Advanced 2D NMR Techniques for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information about the connectivity of atoms within a molecule, which is crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. For this compound, techniques such as COSY, HSQC, and HMBC are employed to piece together its molecular framework.

Correlation SpectroscopY (COSY) is instrumental in identifying protons that are coupled to each other, typically those on adjacent carbon atoms. In the aliphatic chain of this compound, COSY spectra would reveal correlations between the protons of adjacent methylene groups, allowing for a sequential walk along the carbon backbone from the carbon alpha to the carboxylic acid to the terminal methylene group adjacent to the phenyl ketone.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is essential for assigning the ¹³C signals based on the previously identified ¹H signals. For instance, the proton signal of a specific methylene group will show a cross-peak with the carbon signal of the same CH₂ unit.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. In the case of this compound, HMBC would show correlations from the protons on the aromatic ring to the carbonyl carbon of the ketone, as well as from the protons on the methylene group alpha to the ketone to the same carbonyl carbon. Similarly, correlations would be observed between the protons on the methylene group alpha to the carboxylic acid and the carboxyl carbon.

A comprehensive analysis of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in this compound. The expected correlations provide a detailed map of the molecule's covalent structure.

Table 1: Hypothetical 2D NMR Connectivity Data for this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) |

| H-2 | H-3 | C-2 | C-1, C-3, C-4 |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-5 |

| H-4 | H-3, H-5 | C-4 | C-3, C-5, C-6 |

| H-5 | H-4, H-6 | C-5 | C-4, C-6, C-7 |

| H-6 | H-5, H-7 | C-6 | C-5, C-7, C-8 |

| H-7 | H-6, H-8 | C-7 | C-6, C-8, C-9 |

| H-8 | H-7 | C-8 | C-7, C-9, C-1' |

| H-2', H-6' | H-3', H-5' | C-2', C-6' | C-4', C-9 |

| H-3', H-5' | H-2', H-4', H-6' | C-3', C-5' | C-1', C-4' |

| H-4' | H-3', H-5' | C-4' | C-2', C-6' |

Note: This table is a representation of expected correlations based on the known structure of this compound. Actual chemical shifts would be dependent on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used in research to probe the vibrational modes of molecules, providing detailed information about the functional groups present. In the context of this compound, FTIR analysis goes beyond simple identification to investigate the electronic environment of the carbonyl groups and the hydrogen bonding of the carboxylic acid.

The FTIR spectrum of this compound is characterized by the distinct absorption bands of its key functional groups. The carboxylic acid O-H stretch typically appears as a very broad band in the region of 3300-2500 cm⁻¹, indicative of strong hydrogen bonding in the dimeric form of the acid in the solid state or in concentrated solutions.

The carbonyl (C=O) stretching vibrations are particularly informative. The spectrum will exhibit two distinct C=O stretching bands. The ketone carbonyl, being conjugated with the phenyl ring, will absorb at a lower frequency (typically around 1685 cm⁻¹) compared to a simple aliphatic ketone. This shift is due to the delocalization of electron density from the phenyl ring into the carbonyl group, which weakens the C=O bond. The carboxylic acid carbonyl stretch is observed at a higher frequency, generally in the range of 1700-1725 cm⁻¹. The precise position and shape of this band can provide insights into the extent and nature of hydrogen bonding.

The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, and characteristic C-O stretching and O-H bending vibrations associated with the carboxylic acid group are also present.

In a research setting, variations in the positions and intensities of these bands upon changes in solvent, temperature, or complexation can be used to study intermolecular interactions and conformational changes.

Table 2: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Research Insights |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | Indicates strong intermolecular hydrogen bonding. |

| C-H Stretch | Aromatic | 3100 - 3000 | Confirms the presence of the phenyl group. |

| C-H Stretch | Aliphatic | 3000 - 2850 | Confirms the presence of the nonanoic acid chain. |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Position sensitive to hydrogen bonding and dimerization. |

| C=O Stretch | Ketone (conjugated) | ~1685 | Lower frequency confirms conjugation with the phenyl ring. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Provides information about the substitution pattern of the ring. |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Coupled with O-H bending. |

| O-H Bend | Carboxylic Acid | 950 - 910 (broad) | Characteristic of hydrogen-bonded carboxylic acid dimers. |

Note: The exact frequencies can vary depending on the sample preparation (e.g., KBr pellet, thin film, or solution) and the specific instrumentation used.

Computational and Theoretical Studies in Chemical Research

Molecular Modeling and Docking Simulations

Computational approaches, particularly molecular modeling and docking simulations, have become indispensable tools in understanding the interactions of small molecules like 9-Oxo-9-phenylnonanoic acid with biological targets. These methods provide valuable predictions of binding affinities and shed light on the structural basis of molecular recognition.

Prediction of Ligand-Protein Binding Affinities and Interactions

Molecular docking studies have been employed to predict the binding modes and affinities of this compound and its derivatives with various protein targets. For instance, in the context of fatty acid amide hydrolase (FAAH) inhibitors, docking experiments have been crucial. nih.gov While specific docking data for this compound itself is not extensively detailed in the provided results, the methodology is well-established. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of a ligand to a protein's active site. For example, in studies of FAAH inhibitors, the carbamoyl (B1232498) group is often shown to form critical hydrogen bonds with enzyme residues. nih.gov Similarly, the phenyl group of this compound would be expected to engage in hydrophobic interactions within a binding pocket.

In a broader context, in silico screening has identified 9-phenylnonanoic acid, a related compound, as having inhibitory activity on sodium currents, suggesting its potential interaction with voltage-gated sodium channels. researchgate.net Molecular dynamics "flooding" simulations on bacterial voltage-gated sodium channels have been used to understand the mechanism of action of similar molecules. researchgate.net These computational techniques are powerful for rationalizing structure-activity relationships (SAR) and predicting experimental binding affinities. nih.gov

Analysis of Conformational Preferences and Active Site Complementarity

The conformational flexibility of a molecule like this compound is a critical determinant of its biological activity. The long alkyl chain allows for numerous conformations, and identifying the bioactive conformation—the one that binds to the target protein—is a key goal of computational analysis. Molecular modeling can explore the conformational space of the molecule and assess how well different conformers fit into the active site of a target protein.

For related fatty acid derivatives, a structural similarity between their curved aromatic structures and the binding conformation of endogenous ligands like the anandamide (B1667382) chain has been sought. nih.gov This highlights the importance of shape complementarity between the ligand and the active site. Docking studies can reveal alternative binding orientations, and the analysis of these different poses can explain the observed biological activities of a series of related compounds. nih.gov The phenyl group and the carboxylic acid function of this compound are key pharmacophoric features that would be expected to dictate its orientation and interactions within a binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that drive biological potency.

Development of Predictive Models for Biological Potency

QSAR models have been successfully developed to predict the biological activity of various classes of compounds, including those structurally related to this compound. For example, QSAR models have been used to predict the biological activity of lipid ozonation products in airway epithelial cells, showing a strong correlation between experimental and computed activity. nih.gov

In the context of FAAH inhibitors, QSAR models have been used in conjunction with molecular modeling to understand the steric and lipophilic requirements for potent inhibition. nih.gov For a series of O-arylcarbamates, a QSAR model indicated that rigidification of the hydrocarbon chain was tolerated, providing valuable guidance for the design of new, more potent inhibitors. nih.gov While a specific QSAR model for this compound is not detailed, the principles of the methodology are directly applicable. Such a model would correlate descriptors of this compound and its analogs with their measured biological activity, enabling the prediction of potency for novel derivatives.

Elucidation of Physicochemical Descriptors Influencing Bioactivity

QSAR studies identify the key physicochemical properties, or descriptors, that influence the biological activity of a molecule. These descriptors can include measures of lipophilicity (e.g., logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume).

For FAAH inhibitors, increasing the lipophilicity of the N-alkyl group has been investigated as a strategy to enhance potency. nih.gov The logP value is a significant parameter frequently used in the development of QSAR models. researchgate.net The phenyl group of this compound contributes significantly to its lipophilicity, which would be a critical descriptor in any QSAR analysis. The interplay of lipophilicity, shape, and hydrogen bonding capacity is crucial for achieving high potency in many biological systems. nih.gov For instance, in a series of FAAH inhibitors, shape complementarity and hydrogen bonds were found to be crucial for obtaining highly potent compounds. nih.gov

Table 1: Physicochemical Properties of this compound and a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C15H20O3 | 264.32 | 3.9 |

| 9-Phenylnonanoic acid | C15H22O2 | 234.33 | 4.6 nih.gov |

Note: The properties for this compound are predicted, while those for 9-Phenylnonanoic acid are from PubChem.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. It is a powerful tool for studying reaction mechanisms, allowing for the characterization of transition states and reaction intermediates.

While specific DFT studies on the reaction mechanisms of this compound were not found in the search results, DFT is a widely applied method for understanding a variety of chemical reactions. For example, DFT calculations have been used to investigate the mechanisms of Diels-Alder reactions, including the influence of catalysts and solvent effects. acs.org DFT has also been employed to clarify the mechanisms of 1,3-dipolar cycloaddition reactions and nickel-catalyzed cycloadditions. mdpi.com

In the context of molecules similar to this compound, DFT calculations could be used to study the reactivity of the ketone and carboxylic acid functional groups. For instance, DFT could be used to model the mechanism of reactions involving the cleavage of the carbon-carbon bond adjacent to the ketone. dtu.dk Such calculations would provide insights into the relative free energies of possible intermediates and transition states, helping to elucidate the reaction pathway. dtu.dk

Investigation of Transition States and Intermediate Structures

The study of transition states and intermediates is fundamental to understanding the mechanism of a chemical reaction. These transient species exist at energy maxima (transition states) or local energy minima (intermediates) along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are frequently used to model these structures and determine their relative free energies. dtu.dk

In reactions involving ketones, such as the hydroxide-mediated cleavage of carbon-carbon bonds, DFT calculations can clarify the mechanism by comparing theoretical values with kinetic data. dtu.dk While specific studies detailing the transition states for the synthesis of this compound are not broadly available, the principles can be drawn from related research. For instance, in the oxidation of primary alcohols to carboxylic acids, a key step in many synthetic routes, computational analysis has identified the structures and energies of transition states. One study showed that although multiple transition states may have similar Gibbs free energy barriers, their absolute energies can differ significantly depending on the coordinating cation (e.g., Li+, Na+, K+). doi.org

The investigation of such structures for this compound would involve modeling the approach of reactants, the formation and breaking of bonds, and the resulting high-energy, unstable configurations that dictate the reaction's feasibility and rate. The geometry, bond angles, and electronic distribution of these transient species are calculated to build a comprehensive mechanistic picture.

| Computational Method | Focus of Study | Key Findings | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | C-C bond cleavage in benzylic ketones dtu.dk | Calculation of relative free energies for intermediates and transition states to clarify reaction mechanisms. dtu.dk | Provides a framework for studying potential degradation pathways of the keto-acid. |

| Single-Point Energy Calculations | Oxidation reaction transition states doi.org | Identified distinct energy levels for transition states involving different alkali metal cations. doi.org | Suggests that reaction conditions can significantly influence the transition state energies during synthesis. |

| Molecular Modeling | Conformational analysis of cyclic peptides mdpi.com | Determined the preference for cis or trans conformations of proline residues, which affects biological activity. mdpi.com | Analogous methods could predict the conformational preferences of the nonanoic acid chain. |

Energetic Profiling of Synthetic Pathways and Degradation Processes

Energetic profiling involves mapping the potential energy surface of a reaction, providing a quantitative description of the energy changes that occur as reactants are converted into products. This includes the activation energies required to overcome transition states and the relative energies of all intermediates.

Degradation Processes: Similarly, understanding the degradation of this compound is crucial for assessing its environmental persistence and metabolic fate. Computational studies can model potential degradation pathways, such as oxidation, hydrolysis, or cleavage of the alkyl chain or phenyl group. For instance, the hydroxide-mediated cleavage of the carbon-carbon bond adjacent to the carbonyl group is a known reaction for ketones and aldehydes that can be modeled computationally. dtu.dk Predicting the energetic barriers for such processes helps in assessing the compound's stability under various conditions. researchgate.net Research into the degradation of other complex organic molecules shows that the presence of certain functional groups or environmental factors, like siccative oils with lacquers, can hasten oxidation by creating a radical-rich environment, a process whose favorability could be modeled. researchgate.net

The following table provides an illustrative example of what an energetic profile for a hypothetical reaction step in the synthesis or degradation of this compound might include.

| Species | Description | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Reactants | Starting materials | 0 (Reference) | DFT (B3LYP/6-31G) |

| Transition State 1 (TS1) | Highest energy point on the reaction path | +85 | DFT (B3LYP/6-31G) |

| Intermediate 1 | A metastable species formed during the reaction | +20 | DFT (B3LYP/6-31G) |

| Products | Final compounds | -40 | DFT (B3LYP/6-31G) |

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Routes for 9-Oxo-9-phenylnonanoic Acid

The generation of this compound and its derivatives has been noted primarily in the context of material degradation, such as the identification of its methyl ester, methyl-9-oxo-9-phenylnonanoate, as a pyrolysis product of aged Burmese lacquer (thitsi). researchgate.net However, dedicated and controlled synthetic methodologies are essential for its systematic study and potential application.

Future research should prioritize the development of novel and sustainable synthetic strategies that offer high yield, selectivity, and environmental compatibility. Current synthetic approaches for similar structures often rely on classical methods like Friedel-Crafts acylation, which may involve harsh Lewis acid catalysts and chlorinated solvents. Prospective research directions include:

Catalytic C-H Activation: Direct, transition-metal-catalyzed C-H activation of the terminal position of nonanoic acid derivatives followed by coupling with a benzoyl equivalent represents a highly atom-economical approach.

Cross-Coupling Reactions: Palladium or copper-catalyzed cross-coupling reactions between a terminal-functionalized nonane (B91170) derivative (e.g., a boronic acid or ester) and a benzoyl halide could provide a modular and efficient route.

Flow Chemistry: The use of microreactor or flow chemistry systems could enable safer handling of reactive intermediates, improve reaction efficiency, and allow for easier scalability.

Biocatalysis: Exploring enzymatic pathways, perhaps using engineered lipases or acyltransferases, could offer a highly selective and green alternative for the synthesis of this compound and its chiral derivatives.

The development of such methods is critical for producing the quantities of high-purity material needed for comprehensive biological and material science investigations.

Comprehensive Elucidation of Biological Targets and Mechanisms of Action in Diverse Systems

The biological activities of this compound are largely unexplored, but the activities of structurally related compounds provide compelling hypotheses for future research. For instance, the closely related 9-phenylnonanoic acid has been identified as an inhibitor of voltage-gated sodium channels, particularly NaV1.2, giving it potential as an anticonvulsant agent. researchgate.net

The introduction of a ketone at the 9-position could significantly modulate this activity and introduce new biological functions. Future research should focus on:

Ion Channel Modulation: A primary avenue of investigation should be to screen this compound against a panel of ion channels, including various NaV, CaV, and K+ channels, to determine its specific targets and mechanism of inhibition or activation. researchgate.net

Enzyme Inhibition: Given its structure as a fatty acid derivative, it may interact with enzymes involved in lipid metabolism and signaling, such as fatty acid amide hydrolase (FAAH), cyclooxygenases (COX), or histone deacetylases (HDACs). nih.gov

Receptor Binding Assays: Screening against a broad range of receptors, including nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors) that bind fatty acids, could reveal its role in metabolic regulation and gene expression.

Cellular Pathway Analysis: In cellular models, research should aim to delineate the downstream effects of target engagement, such as impacts on neuronal excitability, inflammatory pathways, or cancer cell proliferation. researchgate.net

These studies will be fundamental in defining the therapeutic potential of this compound in areas like neurology, oncology, and inflammatory diseases.

Integration with Advanced Lipidomics and Metabolomics Platforms for Systems-Level Understanding

The discovery of novel bioactive lipids is increasingly driven by advanced analytical platforms. Untargeted metabolomics and lipidomics, utilizing high-resolution mass spectrometry (HRMS), are powerful tools for identifying and quantifying low-abundance molecules in complex biological matrices. researchgate.netresearchgate.net Oxidized fatty acids, including keto- and hydroxy-derivatives, have been identified in diverse samples such as milk, microalgae, and other biological tissues using these techniques. researchgate.netrsc.org

Future research should leverage these platforms for a systems-level understanding of this compound by:

Endogenous Profiling: Employing untargeted LC-MS/MS to screen various human and animal tissues, as well as plant and microbial sources, to determine if this compound or its metabolites are naturally occurring.

Metabolic Fate and Pathway Analysis: Using stable isotope-labeled versions of the compound in cell culture or animal models to trace its metabolic conversion and identify downstream products. This can help elucidate its biosynthetic and degradation pathways.

Biomarker Discovery: Integrating lipidomics data with other 'omics' data (genomics, proteomics) to investigate whether levels of this compound correlate with specific disease states, potentially identifying it as a novel biomarker.

This systems-biology approach will provide a holistic view of the compound's role in health and disease, moving beyond a single-target perspective.

Development of Highly Sensitive and Selective Analytical Methods for Trace Detection

To support the research avenues described above, robust analytical methods capable of detecting and quantifying this compound at trace levels are indispensable. The complexity of biological and environmental samples necessitates methods with high sensitivity and selectivity.

Key research directions in analytical method development include:

High-Resolution Mass Spectrometry (HRMS): Methods based on Liquid Chromatography coupled to Quadrupole Time-of-Flight (LC-QToF) or Orbitrap mass analyzers offer high mass accuracy and resolution, enabling confident identification in complex mixtures. researchgate.netrsc.org

Tandem Mass Spectrometry (MS/MS): Developing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays using triple quadrupole mass spectrometers will provide the gold standard for quantification due to their exceptional sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): For certain applications, derivatization followed by GC-MS can be highly effective. The compound has been identified as its methyl ester using Pyrolysis-GC-MS. researchgate.net Further development of derivatization strategies (e.g., silylation) and the use of selected ion monitoring (SIM) can enhance detection limits. researchgate.net

Novel Sample Preparation: Focusing on advanced sample extraction and clean-up techniques, such as matrix solid-phase dispersion (MSPD) or selective solid-phase extraction (SPE), will be crucial for removing interfering matrix components and improving detection in challenging samples like soil, water, or dense biological tissues. rsc.org

The availability of such validated analytical methods will be an enabling factor for all facets of research on this compound.

| Analytical Technique | Principle | Primary Application | Key Advantage | Reference |

|---|---|---|---|---|

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) | Thermal decomposition of a sample followed by separation and detection of volatile products. | Analysis of solid, polymeric materials (e.g., cultural artifacts). | Allows direct analysis of complex solids without solvent extraction. | researchgate.net |

| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Chromatographic separation of analytes followed by high-resolution mass detection. | Untargeted screening and quantification in complex biological fluids. | High confidence in identification of unknown compounds. | researchgate.net |

| Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QToF) | Fast liquid chromatography separation combined with HRMS. | Metabolomics and lipidomics; rapid screening of natural extracts. | High throughput and excellent resolution for complex mixtures. | rsc.org |

| Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring (GC-MS/SIM) | Separation of volatile (often derivatized) compounds with targeted mass detection. | Trace quantitative analysis of specific target compounds. | Very high sensitivity and selectivity for known analytes. | researchgate.net |

Application of In Silico Approaches for Rational Design of Bioactive Derivatives and Functional Materials

Computational, or in silico, methods are powerful predictive tools in modern chemical and biological research. They can accelerate the discovery process, reduce experimental costs, and provide deep mechanistic insights. The successful use of in silico screening to identify 9-phenylnonanoic acid as a NaV1.2 channel blocker highlights the potential of this approach. researchgate.net

Future computational studies on this compound should include:

Molecular Docking: Simulating the binding of this compound to the 3D structures of potential protein targets (e.g., ion channels, enzymes) to predict binding affinity and orientation, helping to prioritize experimental validation.

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data is available, QSAR models can be built to correlate specific structural features (e.g., chain length, substitutions on the phenyl ring) with biological activity. science.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target protein or a lipid bilayer over time, revealing the stability of the interaction and potential allosteric effects.

Design of Functional Materials: Beyond bioactivity, computational modeling can be used to predict how derivatives of this compound might self-assemble or co-polymerize, guiding the design of new functional materials, such as liquid crystals or specialized polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.